molecular formula C18H14N6O2 B2474835 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034450-17-2

3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2474835
CAS No.: 2034450-17-2
M. Wt: 346.35
InChI Key: RTQGIRVTRYPVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a pyrrolidin-3-yloxy group linked to a quinoxaline-6-carbonyl moiety. This structure combines aromatic nitrogen-rich systems (pyrazine and quinoxaline) with a pyrrolidine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c19-10-16-17(23-7-6-22-16)26-13-3-8-24(11-13)18(25)12-1-2-14-15(9-12)21-5-4-20-14/h1-2,4-7,9,13H,3,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQGIRVTRYPVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoxaline-6-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(quinoxaline-6-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 2-chloropyrazine-3-carbonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce amine derivatives of the pyrazine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrate significant antimicrobial properties. For instance, quinoxaline derivatives have shown efficacy against a range of bacteria and fungi. Studies have reported that modifications in the molecular structure enhance antibacterial activity against Gram-negative bacteria, such as Pseudomonas aeruginosa, and Gram-positive bacteria like Mycobacterium smegmatis .

Anticancer Potential

Quinoxaline-based compounds have been investigated for their anticancer properties. They are known to inhibit various kinases involved in cancer progression, such as PDGFR (Platelet-Derived Growth Factor Receptor) and CSF-1R (Colony Stimulating Factor 1 Receptor). The incorporation of the pyrrolidine moiety may enhance selectivity and potency against tumor cells .

Inhibition of Receptor Tyrosine Kinases

The compound's ability to inhibit receptor tyrosine kinases positions it as a potential treatment for conditions mediated by these proteins, including certain cancers and autoimmune diseases. The structural features of quinoxaline derivatives contribute to their effectiveness as inhibitors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate biological activity. Understanding the SAR is crucial for optimizing its pharmacological profile.

Key Steps in Synthesis:

  • Formation of Quinoxaline Core : The initial step often involves synthesizing the quinoxaline structure through cyclization reactions.
  • Pyrrolidine Attachment : The introduction of the pyrrolidine moiety can be achieved via nucleophilic substitution or coupling reactions.
  • Carbonitrile Group Introduction : The final step involves adding the carbonitrile group, which is essential for enhancing biological activity.

Case Studies

Several studies have documented the efficacy of quinoxaline derivatives in various biological assays:

  • Antimicrobial Studies : A study demonstrated that specific modifications to the quinoxaline structure significantly increased its antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing : In vitro studies using breast cancer cell lines showed that quinoxaline derivatives could induce apoptosis, suggesting their potential use as chemotherapeutic agents .
  • Kinase Inhibition Assays : Research highlighted that certain analogs effectively inhibited PDGFR activity, indicating their promise in treating cancers associated with this receptor .

Mechanism of Action

The mechanism of action of 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazine-2-carbonitrile derivatives with structural variations in the acyl-pyrrolidine substituent and heterocyclic appendages. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight Key Data (LC/MS, CAS) Source
3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Quinoxaline-6-carbonyl C₂₁H₁₅N₇O₂ 405.39 N/A (hypothetical) N/A
3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile (BK70884) 6-(Trifluoromethyl)pyridine-3-carbonyl C₁₆H₁₂F₃N₅O₂ 363.29 CAS 2034450-28-5
3-{[1-(Furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK66011) Furan-2-carbonyl C₁₄H₁₂N₄O₃ 284.27 CAS 2034575-89-6
5-(3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile Pyrrolo-triazolo-pyrazine C₂₀H₁₈N₈O 386.41 LC/MS: Rt = 1.99 min; m/z = 375 (M+H)+
(R)-3-((4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile (27) Bicyclo[1.1.1]pentane-pyridazine C₂₈H₂₆ClN₇O₂ 528.01 Synthetic protocol described

Key Observations

Structural Diversity: The quinoxaline-6-carbonyl group in the target compound introduces a planar, electron-deficient aromatic system, which contrasts with the trifluoromethylpyridine in BK70884 (electron-withdrawing CF₃) and the furan in BK66011 (electron-rich oxygen heterocycle) .

Physicochemical Properties: Molecular weights range from 284.27 (BK66011) to 528.01 (compound 27), with solubility influenced by substituents. For instance, the trifluoromethyl group in BK70884 may improve lipophilicity compared to the polar quinoxaline . LC/MS data for the pyrrolo-triazolo-pyrazine analog (m/z 375) suggests moderate polarity, aligning with its retention time (Rt = 1.99 min) .

Synthetic Routes: The target compound’s synthesis likely parallels methods for BK70884 and BK66011, involving acylation of pyrrolidine with quinoxaline-6-carbonyl chloride, followed by coupling to pyrazine-2-carbonitrile . highlights a protocol using TFA-mediated deprotection and ammonia workup, applicable to sensitive intermediates .

Biological Relevance :

  • While biological data is absent in the evidence, structural analogs like compound 27 (with a bicyclopentane group) are designed for enhanced metabolic stability and target engagement in kinase inhibition .

Q & A

Q. What are the optimal synthetic routes for 3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Quinoxaline-6-carbonyl intermediate : Prepared via condensation of o-phenylenediamine derivatives with glyoxal derivatives under acidic conditions, as described for quinoxaline analogs .
  • Pyrrolidin-3-yloxy linkage : Introduced via nucleophilic substitution or Mitsunobu reaction, using pyrrolidin-3-ol and a pyrazine precursor. Reflux conditions (e.g., acetic anhydride/acetic acid mixtures) and catalysts like sodium acetate can enhance yields, as seen in similar pyrazine-pyrrolidine conjugates .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may improve efficiency compared to traditional reflux . Purification via column chromatography or recrystallization from DMF/water mixtures is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Detect characteristic peaks for nitrile (CN, ~2220 cm⁻¹), carbonyl (C=O, ~1670–1710 cm⁻¹), and ether (C-O, ~1200 cm⁻¹) groups .
  • NMR analysis :
    • ¹H NMR : Identify pyrrolidine protons (δ 2.2–3.5 ppm), quinoxaline aromatic protons (δ 7.2–8.0 ppm), and pyrazine protons (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (~165–171 ppm) and nitrile carbons (~115–117 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403 for analogous compounds) validate the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictory data from different synthetic approaches for this compound?

Methodological Answer: Contradictions in yields or purity often arise from:

  • Reagent purity : Use freshly distilled solvents (e.g., acetic anhydride) to avoid side reactions .
  • Reaction time/temperature : Systematic Design of Experiments (DoE) can optimize parameters. For example, varying reflux durations (2–12 hours) and temperatures (80–120°C) helps identify ideal conditions .
  • Byproduct analysis : LC-MS or TLC monitors intermediate stability; recrystallization from DMF/water reduces impurities .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The quinoxaline moiety may engage in π-π stacking, while the nitrile group participates in hydrogen bonding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. The pyrrolidine oxygen’s lone pairs may influence reactivity .
  • MD simulations : Assess stability in biological membranes or protein-binding pockets over 100-ns trajectories .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can SAR studies guide structural modifications?

Methodological Answer:

  • Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR or VEGFR) using ADP-Glo™ kits. The pyrazine nitrile group may act as a hinge-binding motif .
  • Antimicrobial screening : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Modifying the quinoxaline substituents (e.g., adding fluoro or methyl groups) can enhance potency .
  • SAR-driven modifications :
    • Replace pyrrolidine with piperidine to alter steric effects .
    • Substitute pyrazine with pyridazine to modulate electronic properties .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC:
    • Acidic conditions may hydrolyze the ether linkage .
    • Oxidative stress could degrade the quinoxaline ring .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s environmental impact or metabolic fate?

Methodological Answer:

  • Ecotoxicity assays : Follow OECD guidelines for Daphnia magna or algae growth inhibition. The nitrile group may require testing for cyanide release under hydrolytic conditions .
  • Metabolic profiling : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites. LC-HRMS detects oxidative defluorination or glucuronidation .
  • Soil/water persistence : Conduct OECD 307/308 studies to measure half-life under aerobic/anaerobic conditions .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀/EC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) for significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential cyanide release during decomposition .
  • Spill management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.